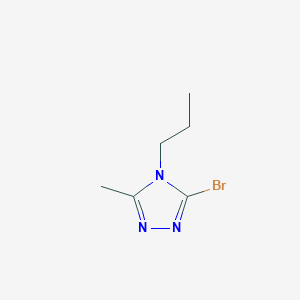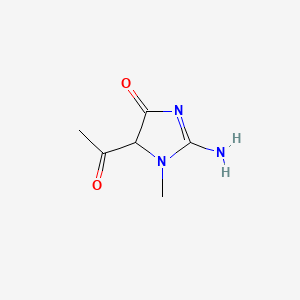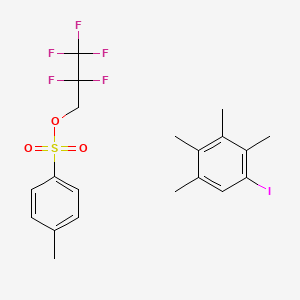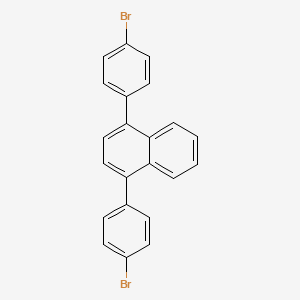
1,4-Bis(4-bromophenyl)-naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-bromophenyl)-naphthalene is an organic compound with the molecular formula C22H14Br2 It is a derivative of naphthalene, where two bromophenyl groups are attached to the 1 and 4 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(4-bromophenyl)-naphthalene can be synthesized through several methods. One common approach involves the Suzuki coupling reaction, where 1,4-dibromonaphthalene is reacted with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-bromophenyl)-naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex organic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, DMF (dimethylformamide), or THF (tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound with the desired functional groups attached to the naphthalene core.
Scientific Research Applications
1,4-Bis(4-bromophenyl)-naphthalene has several scientific research applications:
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Due to its unique electronic properties, it can be used in the development of chemical sensors for detecting various analytes.
Pharmaceutical Research: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-bromophenyl)-naphthalene in its applications is primarily based on its electronic properties The bromophenyl groups can participate in π-π stacking interactions, which are crucial for the formation of conductive pathways in organic semiconductors
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-bromophenyl)-1,3-butadiyne: Similar in structure but with a butadiyne linkage instead of a naphthalene core.
1,4-Bis(4-bromophenyl)-benzene: A simpler structure with a benzene core instead of naphthalene.
1,4-Bis(4-bromophenyl)-2,5-dimethylbenzene: Contains additional methyl groups on the benzene ring.
Uniqueness
1,4-Bis(4-bromophenyl)-naphthalene is unique due to its naphthalene core, which provides a larger π-conjugated system compared to benzene derivatives. This extended conjugation enhances its electronic properties, making it more suitable for applications in organic electronics and materials science .
Properties
Molecular Formula |
C22H14Br2 |
|---|---|
Molecular Weight |
438.2 g/mol |
IUPAC Name |
1,4-bis(4-bromophenyl)naphthalene |
InChI |
InChI=1S/C22H14Br2/c23-17-9-5-15(6-10-17)19-13-14-20(16-7-11-18(24)12-8-16)22-4-2-1-3-21(19)22/h1-14H |
InChI Key |
OTYIUCDLEPMJBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


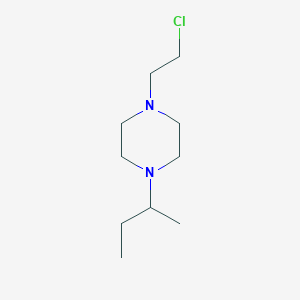
![1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine](/img/structure/B12819055.png)
![[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12819056.png)
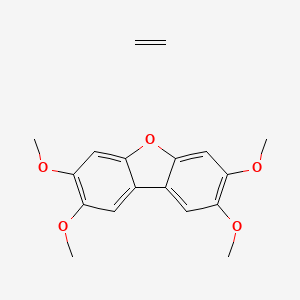
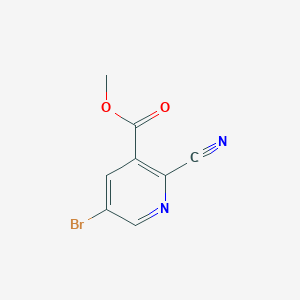
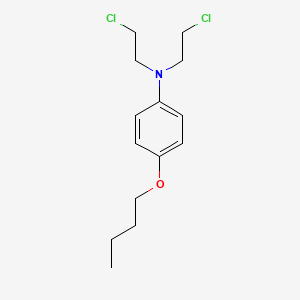
![(3R,3aR,4S,4aR,7R,8aR,9aR)-7-((ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylicacid](/img/structure/B12819073.png)
![4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one](/img/structure/B12819076.png)
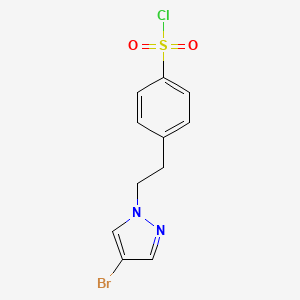
![5-Hydroxy-2,3-dimethoxy-7h-benzo[c]fluoren-7-one](/img/structure/B12819086.png)
